molecular formula C30H35N7O B11181772 N,N'-bis(2,4-dimethylphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine-2,4-diamine

N,N'-bis(2,4-dimethylphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11181772
M. Wt: 509.6 g/mol
InChI Key: WMQFVCGECQVXMU-UHFFFAOYSA-N
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Description

N2,N4-BIS(2,4-DIMETHYLPHENYL)-6-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazine core substituted with dimethylphenyl and methoxyphenyl groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N4-BIS(2,4-DIMETHYLPHENYL)-6-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactionsCommon reagents used in these reactions include anhydrous solvents, strong bases, and catalysts to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N2,N4-BIS(2,4-DIMETHYLPHENYL)-6-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N2,N4-BIS(2,4-DIMETHYLPHENYL)-6-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2,N4-BIS(2,4-DIMETHYLPHENYL)-6-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2,N4-BIS(2,4-DIMETHYLPHENYL)-6-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE stands out due to its triazine core and the specific arrangement of substituents, which confer unique chemical and biological properties

Properties

Molecular Formula

C30H35N7O

Molecular Weight

509.6 g/mol

IUPAC Name

2-N,4-N-bis(2,4-dimethylphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C30H35N7O/c1-20-6-12-26(22(3)18-20)31-28-33-29(32-27-13-7-21(2)19-23(27)4)35-30(34-28)37-16-14-36(15-17-37)24-8-10-25(38-5)11-9-24/h6-13,18-19H,14-17H2,1-5H3,(H2,31,32,33,34,35)

InChI Key

WMQFVCGECQVXMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)NC5=C(C=C(C=C5)C)C)C

Origin of Product

United States

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